molecular formula C14H14FN3O4S2 B2409261 Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate CAS No. 866042-12-8

Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate

Cat. No.: B2409261
CAS No.: 866042-12-8
M. Wt: 371.4
InChI Key: VCYNXXPEKKBZDT-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a complex organic compound with a molecular formula of C14H14FN3O4S2. This compound features a thiadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 2-[[5-[(4-fluorophenyl)methoxycarbonylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O4S2/c1-2-21-11(19)8-23-14-18-17-12(24-14)16-13(20)22-7-9-3-5-10(15)6-4-9/h3-6H,2,7-8H2,1H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYNXXPEKKBZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

    Esterification: The final step involves esterification with ethyl chloroacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiadiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate can be compared with other thiadiazole derivatives:

    Ethyl 2-[(2-fluorobenzoyl)amino]acetate: Similar structure but different substitution pattern.

    Ethyl 2-[(4-fluorobenzoyl)amino]acetate: Similar structure with a different position of the fluorine atom.

    Ethyl 2-[(2-hydroxybenzoyl)amino]acetate: Contains a hydroxyl group instead of a fluorine atom.

These comparisons highlight the unique properties of this compound, particularly its potential biological activities and applications in various fields .

Biological Activity

Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a synthetic compound notable for its complex structure, which includes a thiadiazole ring and various functional groups. This compound has garnered interest in pharmacological research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C14H14FN3O4S2
  • Molecular Weight : 371.4 g/mol

The compound features a 4-fluorobenzyl group attached to an oxycarbonyl moiety, contributing to its potential biological activity. The presence of the thiadiazole ring is particularly significant as it is associated with a variety of biological activities.

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that these compounds can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

This compound may also possess anti-inflammatory effects. The thiadiazole ring has been linked to the inhibition of inflammatory pathways, suggesting that this compound could be beneficial in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of thiadiazole derivatives is well-documented. Preliminary studies suggest that this compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in tumor growth and metastasis . Further pharmacological evaluations are necessary to establish its efficacy and safety profiles.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may interact with proteins or enzymes involved in metabolic pathways. Techniques such as surface plasmon resonance or molecular docking simulations could provide insights into these interactions at a molecular level .

Comparative Analysis with Similar Compounds

The unique combination of the 4-fluorobenzyl group and the specific arrangement of functional groups in this compound distinguishes it from similar compounds. Below is a comparison table highlighting key features:

Compound NameMolecular FormulaKey Features
Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetateC16H18F2N4O6S2Contains bis-carbonyl groups; potentially increased activity
Ethyl 2-{[(5-{[(methylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]}acetateC12H14N4O3SSimpler structure; less complex interactions
Ethanolamine derivatives of thiadiazolesVariableTypically less potent; broader range of applications

This table illustrates how the structural complexity of this compound may enhance its biological activity and specificity in targeting certain pathways.

Case Studies and Research Findings

Recent studies have evaluated various derivatives of the thiadiazole ring for their biological activities:

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate?

A two-step synthesis is commonly employed:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.

Alkylation : Introduce the sulfanylacetate moiety via alkylation of the intermediate 5-amino-1,3,4-thiadiazole-2-thiol.
Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometry of alkylating agents. Yields typically range from 60–85% .

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of:

  • 1H/13C NMR : Verify substituent positions (e.g., 4-fluorobenzyl resonance at δ ~7.2–7.4 ppm for aromatic protons, δ ~5.2 ppm for the -CH2- group) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and thiocarbonyl (C=S) at ~1250 cm⁻¹ .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., [M+H]+) should align with the calculated molecular weight (e.g., ~369.4 g/mol) .

Q. What preliminary biological assays are relevant for this compound?

Screen for:

  • Anticonvulsant Activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents.
  • Anticancer Potential : Test cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Functional Group Variations : Replace the 4-fluorobenzyl group with other aryl/heteroaryl substituents (e.g., chlorobenzyl, morpholinylsulfonyl) to assess impact on bioactivity .
  • Alkyl Chain Modifications : Test ethyl acetate vs. methyl or propyl esters to evaluate esterase stability and membrane permeability .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to correlate electronic/steric properties with activity .

Q. How can contradictions in biological activity data be resolved?

For inconsistent results (e.g., variable IC50 values across studies):

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Metabolic Stability : Check for ester hydrolysis in biological media (e.g., plasma esterases cleaving the ethyl acetate group) .
  • Orthogonal Assays : Validate findings using alternative methods (e.g., apoptosis markers alongside cytotoxicity assays) .

Q. What mechanistic studies are recommended to elucidate its mode of action?

  • Enzymatic Inhibition : Test against targets like carbonic anhydrase or γ-aminobutyric acid (GABA) transaminase for anticonvulsant mechanisms .
  • Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction in cancer cells .
  • Computational Modeling : Perform molecular dynamics simulations to study interactions with ion channels or DNA .

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